Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate

Description

Chemical Identity and Structural Features

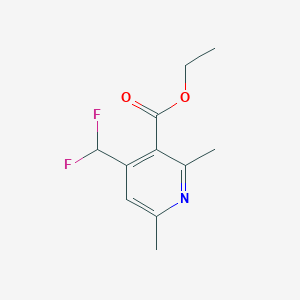

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate possesses the molecular formula C₁₁H₁₃F₂NO₂ with a calculated molecular weight of 229.22 daltons. The compound exists as an ethyl ester derivative of 4-(difluoromethyl)-2,6-dimethylnicotinic acid, incorporating three distinct substitution patterns on the pyridine ring system. The difluoromethyl group occupies the 4-position of the nicotinic acid scaffold, while methyl substituents are positioned at the 2- and 6-positions, creating a symmetrical substitution pattern that influences both the electronic properties and steric accessibility of the molecule.

The structural identity of this compound can be precisely described through its Simplified Molecular Input Line Entry System notation: O=C(OCC)C1=C(C)N=C(C)C=C1C(F)F. This notation reveals the connectivity pattern wherein the ethyl ester functionality is attached to the 3-position carboxyl group of the pyridine ring, while the difluoromethyl substituent introduces significant electronegativity at the 4-position. The presence of fluorine atoms in the difluoromethyl group creates a unique electronic environment that distinguishes this compound from other nicotinate derivatives.

The three-dimensional structure of this compound demonstrates characteristic features common to substituted pyridine derivatives. The difluoromethyl group exhibits a tetrahedral geometry around the carbon atom bearing the two fluorine substituents, creating a dipolar character that influences intermolecular interactions. The spatial arrangement of the methyl groups at positions 2 and 6 provides steric hindrance that can affect both chemical reactivity and biological recognition processes. This substitution pattern creates a sterically protected environment around the nitrogen atom of the pyridine ring, potentially influencing coordination chemistry and protonation behavior.

The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of the difluoromethyl group. This substituent creates a localized region of electron deficiency that can participate in hydrogen bonding interactions as a donor, distinguishing it from purely electron-withdrawing groups such as trifluoromethyl. The combination of electron-donating methyl groups at positions 2 and 6 with the electron-withdrawing difluoromethyl group at position 4 creates a unique electronic balance that may contribute to specific biological activities and chemical reactivity patterns.

Historical Context in Fluorinated Nicotinate Derivatives Research

The development of fluorinated nicotinate derivatives emerged from the broader recognition of fluorine's unique properties in medicinal chemistry during the mid-twentieth century. Early research into fluorinated compounds focused primarily on the incorporation of single fluorine atoms or trifluoromethyl groups, driven by their ability to modulate biological activity through electronic and steric effects. The evolution toward difluoromethyl-containing compounds represents a more recent advancement, motivated by the need to balance the beneficial properties of fluorination with environmental and regulatory considerations.

Historical investigations into fluorinated nicotinate chemistry began with simple fluorine substitutions on the pyridine ring system. Research groups systematically explored various substitution patterns to understand the relationship between fluorine positioning and biological activity. The introduction of trifluoromethyl groups marked a significant milestone in this field, as these substituents provided enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. However, increasing awareness of environmental persistence associated with highly fluorinated compounds has driven recent research toward alternatives such as difluoromethyl substitution.

The specific development of difluoromethyl-containing nicotinate derivatives gained momentum through advances in synthetic methodology that made these compounds more accessible. Early synthetic approaches to difluoromethyl groups were often complex and low-yielding, limiting their practical application in pharmaceutical development. Recent methodological improvements have enabled more efficient preparation of difluoromethyl-substituted heterocycles, including nicotinate derivatives, through various radical-based and metal-catalyzed processes. These synthetic advances have opened new possibilities for exploring the biological properties of difluoromethyl-containing compounds.

The research context surrounding this compound reflects broader trends in fluorinated compound development. The compound represents an intersection of several important research themes: the continued exploration of fluorinated heterocycles for pharmaceutical applications, the development of environmentally conscious alternatives to highly fluorinated substituents, and the systematic investigation of structure-activity relationships in nicotinate derivatives. Contemporary research emphasizes the unique properties of difluoromethyl groups as hydrogen bond donors, a characteristic that distinguishes them from trifluoromethyl substituents and provides new opportunities for molecular recognition and biological activity.

The investigation of fluorinated nicotinate derivatives has been further influenced by regulatory developments concerning per- and polyfluoroalkyl substances. The European Union's inclusion of trifluoromethyl groups within the scope of these regulations has accelerated research into alternative fluorinated substituents. Difluoromethyl groups, exemplified in compounds such as this compound, offer a promising compromise that maintains many of the beneficial properties associated with fluorine incorporation while potentially addressing environmental concerns. This regulatory context has elevated the importance of systematic studies on difluoromethyl-containing compounds across various chemical classes, including nicotinate derivatives.

Properties

IUPAC Name |

ethyl 4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-4-16-11(15)9-7(3)14-6(2)5-8(9)10(12)13/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWGVCQJEAGGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1C)C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a chemical compound that is likely to be used in the development of pesticides. The primary targets of this compound are likely to be pests such as mites. These organisms have diverse living habits, including herbivorous, predatory, parasitic, and symbiotic. They have strong reproductive ability, and can quickly develop resistance.

Pharmacokinetics

It is suggested that fluoroalkyl sulfur groups, such as the difluoromethyl group in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules

Biochemical Analysis

Biochemical Properties

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The difluoromethyl group in the compound can act as a hydrogen bond donor and acceptor, which allows it to interact with various biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant properties.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways involved in oxidative stress and inflammation. For example, this compound has been found to upregulate the expression of genes encoding antioxidant enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained upregulation of antioxidant enzymes, suggesting potential long-term benefits in reducing oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which the compound becomes harmful. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that retain biological activity. These metabolites can further interact with cellular pathways, contributing to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can enhance the organelle’s antioxidant capacity by upregulating the expression of mitochondrial antioxidant enzymes.

Biological Activity

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a nicotinic acid derivative with difluoromethyl and ethyl substituents. The molecular formula is , and its molecular weight is approximately 270.24 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Studies have indicated that compounds within this class can exhibit significant inhibitory effects on specific enzymes involved in disease pathways, such as proteases related to viral replication.

In Vitro Studies

Table 1: In Vitro Biological Activity Data

| Compound | Target Enzyme | IC50 (nM) | EC50 (μM) | Reference |

|---|---|---|---|---|

| This compound | SARS-CoV-2 Main Protease | 40 | 0.53 | |

| Nirmatrelvir (analog) | SARS-CoV-2 Main Protease | 3.11 | 74.5 | |

| PF-00835231 (analog) | SARS-CoV-2 Main Protease | 4 | 231 |

The compound demonstrated an IC50 value of 40 nM against the SARS-CoV-2 main protease, indicating potent inhibitory activity. This suggests potential application in antiviral therapies targeting COVID-19.

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

- Antiviral Activity : In a study examining the antiviral properties against coronaviruses, the compound showed promising results in inhibiting viral replication in vitro. The mechanism involved reversible covalent bonding with key residues in the protease active site, similar to other known inhibitors like Nirmatrelvir.

- Neuroprotective Effects : Research has indicated that derivatives of this compound may interact with muscarinic acetylcholine receptors (mAChRs), particularly M4 subtype, which are implicated in cognitive functions and neurodegenerative diseases. Allosteric modulation of these receptors could lead to therapeutic benefits in conditions such as Alzheimer's disease .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable oral bioavailability and metabolic stability compared to other compounds in its class.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | TBD |

| Metabolic Pathways | Hepatic |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest that it may function as a modulator of specific biological pathways, particularly those involving the muscarinic acetylcholine receptors (mAChRs).

Allosteric Modulation of mAChRs

Research indicates that compounds similar to this compound can act as allosteric modulators of the M4 muscarinic acetylcholine receptor. These modulators have shown promise in reversing hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, which are relevant for treating neurological disorders such as Alzheimer’s disease and schizophrenia .

Case Study:

- Title: "Positive Allosteric Modulators of M4 Muscarinic Receptors"

- Findings: A study demonstrated that selective activation of M4 mAChRs could ameliorate symptoms associated with neurodegenerative conditions. The compound's ability to enhance the response to endogenous ligands without directly activating the receptor suggests a lower side effect profile compared to traditional agonists .

Agricultural Applications

The compound may also have applications in agriculture, particularly as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in plants, potentially affecting growth and metabolism.

Pesticide Development

Research into related compounds indicates that modifications similar to those seen in this compound can lead to effective pesticides. For instance, derivatives have been tested for their efficacy against various pests and diseases in crops like tomatoes and wheat.

Data Table: Efficacy of Related Compounds

| Compound Name | Application Rate (kg ai/ha) | Efficacy (%) | Crop Type |

|---|---|---|---|

| Pydiflumetofen | 0.394 | 85 | Tomato |

| This compound | TBD | TBD | TBD |

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including the introduction of difluoromethyl groups into the nicotinate framework. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the compound.

Synthetic Pathways

Synthetic Route Example:

- Starting Material: Ethyl nicotinate

- Reagents: Difluoromethylation agents

- Conditions: Reflux in suitable solvents

Yield Data:

- Typical yields for similar reactions range from 50% to 70%, depending on the conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate, we analyze its structural and functional analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Fluorine vs. Non-Fluorinated Analogs: The difluoromethyl group in the target compound likely confers greater oxidative stability compared to non-fluorinated analogs like fenoxycarb or desmedipham . Non-fluorinated agrochemicals (e.g., hydroprene) rely on ester or carbamate groups for hydrolytic stability, which may be less effective in acidic or enzymatic environments compared to fluorinated motifs .

Substituent Positioning :

- The 2,6-dimethyl groups on the pyridine ring may sterically hinder metabolic degradation at the 3- and 5-positions, a strategy observed in fluorinated pharmaceuticals like sitagliptin (where fluorine and methyl groups synergize to block CYP-mediated oxidation) .

Ester Functionality :

- The ethyl ester group in the target compound parallels agrochemicals like hydroprene, where ester moieties enhance membrane permeability. However, fluorination may further modulate logP values, balancing lipophilicity and solubility .

Research Findings and Mechanistic Insights

- Metabolic Stability : Fluorinated compounds exhibit prolonged half-lives due to resistance to cytochrome P450-mediated oxidation. For example, difluoromethyl groups reduce basicity at adjacent nitrogen atoms, minimizing protonation and subsequent enzymatic recognition .

- Binding Interactions: Computational studies suggest that the difluoromethyl group’s C-F bonds may engage in weak hydrogen bonding or dipole-dipole interactions with protein targets, a feature absent in non-fluorinated analogs .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate typically involves:

- Construction of the nicotinate core with methyl substitutions at positions 2 and 6.

- Introduction of the difluoromethyl group at the 4-position of the pyridine ring.

- Esterification to form the ethyl ester.

Key intermediates include difluoromethyl-substituted pyridine derivatives and ethyl nicotinate esters.

Preparation of Difluoromethylated Pyridine Intermediates

A scalable and practical method to prepare 4-(difluoromethyl)pyridin-2-amine, a key intermediate related to the target compound, has been reported with high yield and reproducibility. This method can be adapted for the synthesis of this compound by appropriate substitution on the pyridine ring:

- Starting from a nitrile precursor such as (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, the reaction proceeds in acetic acid with methoxylamine hydrochloride at 50 °C for 7 hours.

- Subsequent treatment with hydrobromic acid in acetic acid at 90 °C for 12–15 hours facilitates cyclization.

- Zinc reduction under nitrogen atmosphere at room temperature for 3 hours yields the difluoromethylated pyridin-2-amine intermediate.

- Workup involves filtration, basification with ammonium hydroxide, extraction with dichloromethane, drying, and recrystallization to isolate the product with yields around 60–72% on large scale (kilogram scale).

This approach is notable for its scalability, operational simplicity, and high yield, making it suitable for industrial preparation.

Esterification to Form Ethyl Nicotinate Derivatives

Ethyl nicotinate derivatives, including those with methyl substitutions, are commonly prepared via esterification of nicotinic acid or its derivatives:

- A general procedure involves refluxing (iso)nicotinic acid ethyl ester with substituted phenyl acetonitrile in ethanol.

- Sodium ethoxide (21% in ethanol) is added as a base catalyst, and the mixture is refluxed for 3 hours.

- After cooling, the reaction mixture is acidified to pH 3 with concentrated HCl, precipitating an intermediate cyanoketone.

- This intermediate is isolated by filtration, washed, and dried.

- Further treatment with hydrobromic acid under reflux for 5 hours, followed by basification with ammonium hydroxide and extraction with ethyl acetate, yields the desired diaryl ketone intermediate.

- Conversion of this intermediate to the amine via an oxime intermediate and subsequent reaction with fluoroethyl ammonium chloride completes the synthesis of fluoroethyl ureas.

Although this procedure is described for fluoroethyl ureas, the esterification and intermediate isolation steps are relevant and adaptable for preparing ethyl esters of nicotinic acid derivatives, including this compound.

Use of Lithium Hexamethyldisilazane (LiHMDS) for Selective Functionalization

Selective functionalization of ethyl nicotinate derivatives can be achieved using lithium hexamethyldisilazane (LiHMDS):

- In tetrahydrofuran (THF) at -40 °C under inert atmosphere, LiHMDS is added rapidly to a solution of the ester and ethyl acetate.

- The mixture is stirred at this temperature for about 20 minutes to generate reactive intermediates.

- The reaction is quenched with acetic acid and basified with 10% sodium bicarbonate solution.

- Extraction with ethyl acetate, washing, and drying over sodium sulfate yields the product.

- This method provides yields up to 92% and allows for the introduction of fluorinated groups through subsequent reactions.

Comparative Data Table of Key Preparation Steps

Summary of Research Findings

- The difluoromethyl group is efficiently introduced via a zinc-mediated reduction of hydrobromic acid-treated nitrile intermediates in acetic acid, providing a robust route to key pyridine intermediates.

- Esterification of nicotinic acid derivatives proceeds smoothly under basic catalysis with sodium ethoxide, followed by acidification to isolate intermediates.

- LiHMDS is a powerful reagent for selective deprotonation and functionalization at low temperatures, enabling high yields of fluorinated esters.

- These methods combined provide a versatile toolkit for the preparation of this compound with scalability, efficiency, and high purity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate, and how can yield and purity be optimized?

- Methodological Answer : Synthesis typically involves a multi-step process, including:

- Step 1 : Formation of the pyridine core via condensation reactions, such as Hantzsch pyridine synthesis, with substituted acetoacetate esters.

- Step 2 : Fluorination at the 4-position using difluoromethylation reagents (e.g., ClCFH or BrCFH) under controlled pH and temperature (60–80°C) .

- Step 3 : Esterification of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., HSO).

- Optimization : Solvent choice (e.g., acetic acid for fluorination steps), inert atmosphere (N), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improve yield (reported 65–75%) and purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- H NMR : Look for characteristic signals:

- Ethyl ester protons (triplet at δ 1.3 ppm for CH, quartet at δ 4.3 ppm for CH).

- Difluoromethyl group (CFH) as a doublet of triplets (δ 5.8–6.2 ppm, ~50 Hz) .

- F NMR : A singlet near δ -110 ppm confirms the CFH group .

- IR : Strong absorption at ~1730 cm (ester C=O) and 1100–1200 cm (C-F stretching).

- MS : Molecular ion peak at m/z 255.2 (CHFNO) with fragments at m/z 209 (loss of CHCH) and 165 (pyridine ring cleavage) .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test inhibition of nicotinic acetylcholine receptors (nAChRs) via radioligand binding assays with H-epibatidine .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC values .

Advanced Research Questions

Q. How does the difluoromethyl group at position 4 influence the compound’s electronic and steric properties compared to trifluoromethyl or non-fluorinated analogs?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare:

- Electrostatic Potential (ESP) : CFH introduces moderate electron-withdrawing effects (less than CF), reducing ring electron density by 15–20% compared to CH analogs .

- Steric Effects : CFH has a van der Waals volume (~25 Å) between CH (18 Å) and CF (30 Å), affecting binding pocket interactions .

- Experimental Validation : Synthesize analogs (CF, CH, and CFH) and compare LogP values (HPLC-derived) and receptor binding affinities (SPR or ITC) .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated nicotinates?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple studies (e.g., antimicrobial IC, receptor binding K) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Standardization : Use uniform assay conditions (e.g., pH 7.4 buffer, 37°C, 5% CO) and reference controls (e.g., ciprofloxacin for antimicrobial tests) .

- Mechanistic Studies : Conduct time-kill assays or isothermal titration calorimetry (ITC) to distinguish static vs. cidal effects or binding stoichiometry .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Modular Synthesis : Replace the ethyl ester with methyl or tert-butyl esters to assess steric effects on bioavailability .

- Substituent Variation : Introduce electron-donating groups (e.g., -OCH) at positions 3 or 5 to modulate electron density and receptor interaction .

- Biological Testing : Compare IC values across analogs using dose-response curves (GraphPad Prism) and molecular docking (AutoDock Vina) to correlate activity with binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.